N-(2,5-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(2,5-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a dimethyl-nitro-pyrazole moiety, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-4-nitro-1H-pyrazole, which can be synthesized through a cyclization reaction involving hydrazine and a diketone.
Attachment of the Butanamide Chain: The pyrazole ring can be further reacted with a butanoyl chloride derivative under basic conditions to form the butanamide linkage.
Introduction of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the butanamide backbone, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the nitro-pyrazole moiety could contribute to the compound’s reactivity and biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
- N-(2,5-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
- N-(2,5-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Uniqueness
N-(2,5-difluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H16F2N4O3 |
---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C15H16F2N4O3/c1-9-15(21(23)24)10(2)20(19-9)7-3-4-14(22)18-13-8-11(16)5-6-12(13)17/h5-6,8H,3-4,7H2,1-2H3,(H,18,22) |
InChI Key |
GHRUBJTUGKNBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=C(C=CC(=C2)F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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